![molecular formula C29H38N8O9 B6329759 Z-Gly-Pro-Arg-pNA acetate CAS No. 88793-80-0](/img/structure/B6329759.png)
Z-Gly-Pro-Arg-pNA acetate
Overview
Description
Z-Gly-Pro-Arg-pNA acetate, also known as ZGPRA, is a synthetic peptide consisting of five amino acids: glycine, proline, arginine, p-nitroanilide, and acetate. It is a valuable reagent in a variety of scientific research applications, including protein structure and function studies, enzyme kinetics, and drug discovery. ZGPRA is a useful tool for studying the biochemical and physiological effects of peptides.
Scientific Research Applications
Z-Gly-Pro-Arg-pNA acetate is a valuable reagent for a variety of scientific research applications. It has been used to study protein structure and function, as well as enzyme kinetics. Z-Gly-Pro-Arg-pNA acetate can also be used in drug discovery, as it has been found to bind to certain proteins, altering their activity and potentially leading to the development of new drugs. Z-Gly-Pro-Arg-pNA acetate has also been used to study the biochemical and physiological effects of peptides.
Mechanism of Action
The mechanism of action of Z-Gly-Pro-Arg-pNA acetate is not fully understood. It is believed that Z-Gly-Pro-Arg-pNA acetate binds to certain proteins, altering their activity and resulting in a change in the biochemical and physiological effects of the peptide.
Biochemical and Physiological Effects
The biochemical and physiological effects of Z-Gly-Pro-Arg-pNA acetate vary depending on the application. In protein structure and function studies, Z-Gly-Pro-Arg-pNA acetate has been found to bind to certain proteins, altering their activity and resulting in a change in the biochemical and physiological effects of the peptide. In drug discovery, Z-Gly-Pro-Arg-pNA acetate has been found to bind to certain proteins, altering their activity and potentially leading to the development of new drugs.
Advantages and Limitations for Lab Experiments
The advantages of using Z-Gly-Pro-Arg-pNA acetate in lab experiments include its cost-effectiveness, ease of use, and ability to bind to certain proteins, altering their activity. The limitations of using Z-Gly-Pro-Arg-pNA acetate in lab experiments include its lack of understanding of the mechanism of action and the potential for false positives due to its binding to certain proteins.
Future Directions
There are many potential future directions for the use of Z-Gly-Pro-Arg-pNA acetate. These include further research into its mechanism of action, the development of new methods for synthesizing Z-Gly-Pro-Arg-pNA acetate, and the use of Z-Gly-Pro-Arg-pNA acetate in drug discovery. Additionally, Z-Gly-Pro-Arg-pNA acetate could be used to study the biochemical and physiological effects of peptides in more detail, and to identify potential therapeutic applications.
Synthesis Methods
Z-Gly-Pro-Arg-pNA acetate can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used technique for synthesizing peptides, as it is cost-effective and relatively easy to use. In SPPS, the desired peptide is synthesized on a solid support, such as a resin, and then cleaved from the support using a reagent, such as trifluoroacetic acid. LPPS is a more complex process, in which the desired peptide is synthesized in a liquid solution, using a reagent such as an amine.
properties
IUPAC Name |
acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(32-19-10-12-20(13-11-19)35(40)41)24(37)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22,32H,4-5,8-9,14-17H2,(H,31,39)(H4,28,29,30)(H,33,37,38);1H3,(H,3,4)/t21-,22-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAABQZYCURGRQE-VROPFNGYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N8O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237320 | |
Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
CAS RN |
88793-80-0 | |
Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088793800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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